Cas no 49651-10-7 (dibromobis[tris(m-tolyl)phosphine]cobalt)

dibromobis[tris(m-tolyl)phosphine]cobalt structure
49651-10-7 structure
Product Name:dibromobis[tris(m-tolyl)phosphine]cobalt
CAS No:49651-10-7
MF:C42H42Br2CoP2
MW:827.471612453461
CID:932572
PubChem ID:170797
Update Time:2025-04-19

dibromobis[tris(m-tolyl)phosphine]cobalt Chemical and Physical Properties

Names and Identifiers

    • dibromobis[tris(m-tolyl)phosphine]cobalt
    • cobalt(2+),tris(3-methylphenyl)phosphane,dibromide
    • Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)-
    • KXNQXXGHMMVCOU-UHFFFAOYSA-L
    • Dibromobis(tris(m-tolyl)phosphine)cobalt
    • 49651-10-7
    • EINECS 256-410-7
    • Cobalt, dibromobis[tris(3-methylphenyl)phosphine]-, (T-4)-
    • DTXSID70964327
    • Cobalt(2+) bromide--tris(3-methylphenyl)phosphane (1/2/2)
    • Inchi: 1S/2C21H21P.2BrH.Co/c2*1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2
    • InChI Key: KXNQXXGHMMVCOU-UHFFFAOYSA-L
    • SMILES: [Br-].[Br-].[Co+2].P(C1C=CC=C(C)C=1)(C1C=CC=C(C)C=1)C1C=CC=C(C)C=1.P(C1C=CC=C(C)C=1)(C1C=CC=C(C)C=1)C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 827.04399g/mol
  • Monoisotopic Mass: 825.04604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 6
  • Complexity: 287
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
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